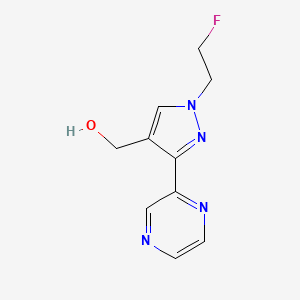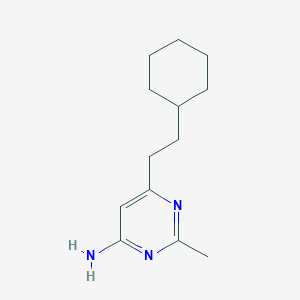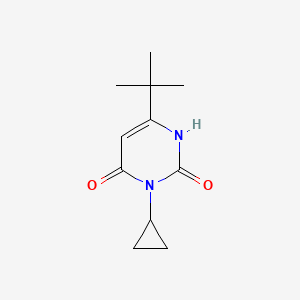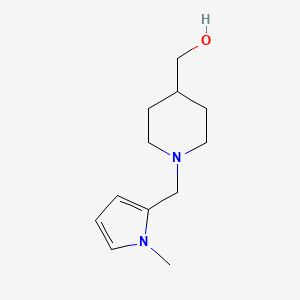
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of compounds related to pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant activity against various bacterial strains, demonstrating their potential as antimicrobial agents. For instance, certain compounds with methoxy groups have shown high antimicrobial activity, suggesting the importance of substituent effects on the biological activity of these molecules (Satyender Kumar et al., 2012).
Fluorescent Properties
The photochemical properties of certain pyrazoline derivatives, including fluorescence in polar solvents like methanol, have been studied. These compounds exhibit greater fluorescence and similar stability to light compared to their unsubstituted analogues, indicating their potential use in fluorescent applications (J. Lin et al., 1977).
Synthesis of Fluorinated Compounds
Research into the synthesis of fluorine-substituted pyrazolyl derivatives has led to the development of novel compounds with potential biological activity. For example, the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles has been reported, where some of these compounds have shown promising antibacterial activity against a variety of bacterial strains (Amol V. Gadakh et al., 2010).
Anticancer and Antimicrobial Agents
New pyrazoline derivatives have been synthesized and investigated for their potential as anticancer and antimicrobial agents. These compounds have been subjected to in vitro studies against cancer cell lines and pathogenic bacteria, showing notable efficacy. This highlights the versatility of pyrazoline derivatives in therapeutic applications (Kanubhai D. Katariya et al., 2021).
Supramolecular Chemistry
Studies on the interaction between pyrazole-derived ligands and metal ions have led to the formation of complex supramolecular structures. These structures, such as triple-strand helical supramolecular complexes, demonstrate the potential of pyrazole derivatives in constructing advanced materials with unique properties (M. Lam et al., 1997).
Propiedades
IUPAC Name |
[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-6,16H,1,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCCNOPGNWLMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CO)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)
![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)


![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)

![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)



![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)
